molecular formula C13H8ClN3O B11860467 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde CAS No. 62176-73-2

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

Cat. No.: B11860467
CAS No.: 62176-73-2
M. Wt: 257.67 g/mol
InChI Key: FOYRTRXYDVSAHQ-UHFFFAOYSA-N
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Description

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine, leading to the formation of the desired pyrazolopyridine structure . The reaction is usually carried out in the presence of a base such as sodium bicarbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro substituent under basic conditions.

Major Products Formed

    Oxidation: 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid.

    Reduction: 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62176-73-2

Molecular Formula

C13H8ClN3O

Molecular Weight

257.67 g/mol

IUPAC Name

3-chloro-2-phenylpyrazolo[4,3-c]pyridine-7-carbaldehyde

InChI

InChI=1S/C13H8ClN3O/c14-13-11-7-15-6-9(8-18)12(11)16-17(13)10-4-2-1-3-5-10/h1-8H

InChI Key

FOYRTRXYDVSAHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C=NC=C(C3=N2)C=O)Cl

Origin of Product

United States

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